2-Oxo clopidogrel hydrochloride

Description

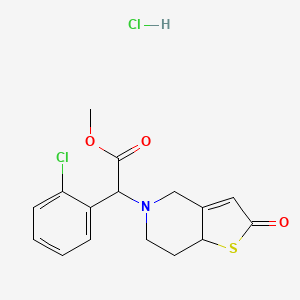

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109904-27-0 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxo clopidogrel hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo clopidogrel hydrochloride is a pivotal intermediate in the metabolic activation of the widely prescribed antiplatelet prodrug, clopidogrel. Understanding the chemical properties and structure of this transient metabolite is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This technical guide provides a comprehensive overview of 2-Oxo clopidogrel hydrochloride, consolidating its physicochemical properties, structural details, and its critical role in the bioactivation pathway of clopidogrel.

Chemical Identity and Physicochemical Properties

2-Oxo clopidogrel is the first major metabolite formed from the hepatic cytochrome P450 (CYP) enzyme-mediated oxidation of clopidogrel.[1][2] The hydrochloride salt is a common form used as a reference standard in analytical studies.

Table 1: Chemical Identifiers and Properties of 2-Oxo clopidogrel and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride | N/A |

| Synonyms | α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester Hydrochloride; Clopidogrel thiolactone | N/A |

| CAS Number | 1219432-42-4 | N/A |

| Molecular Formula | C₁₆H₁₇Cl₂NO₃S | N/A |

| Molecular Weight | 374.28 g/mol | N/A |

| Melting Point | 162 °C | [1] |

| Appearance | Crystalline solid | [3] |

| Storage Conditions | -20°C, stable for ≥ 4 years | [3] |

| Solubility (free base) | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLDMF:PBS (pH 7.2) (1:20): 0.04 mg/mL | [3] |

The Role of 2-Oxo clopidogrel in the Bioactivation of Clopidogrel

Clopidogrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect.[4] The initial and rate-limiting step is the oxidation of the thiophene ring of clopidogrel to form 2-Oxo clopidogrel. This reaction is primarily catalyzed by CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.

Subsequently, 2-Oxo clopidogrel is further metabolized by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to its active thiol metabolite.[2] This highly reactive thiol metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets, inhibiting ADP-induced platelet aggregation.[5] A significant portion of the administered clopidogrel dose (around 85%) is hydrolyzed by esterases to an inactive carboxylic acid derivative, making the oxidative pathway to 2-Oxo clopidogrel a critical determinant of the drug's efficacy.

Structural Elucidation and Stereochemistry

The structure of 2-Oxo clopidogrel features a thienopyridine core with a 2-oxo group on the thiophene ring. The molecule possesses two chiral centers, leading to the existence of multiple diastereomers. The conversion of clopidogrel to 2-Oxo clopidogrel results in a mixture of these diastereomers.[2]

The subsequent conversion of 2-Oxo clopidogrel to the active thiol metabolite is also stereoselective. The active metabolite itself has a complex stereochemistry, with studies suggesting that only one of the possible eight stereoisomers is biologically active.[6] The absolute configuration of the active metabolite has been proposed to be an S configuration at C7 and a Z configuration at the C3-C16 double bond.[6] This highlights the critical importance of stereochemistry in the pharmacological activity of clopidogrel's metabolites.

Analytical Methodologies

The quantification of the unstable and transient 2-Oxo clopidogrel in biological matrices presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and selective determination.

Experimental Protocol: Quantification of 2-Oxo clopidogrel in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of 2-Oxo clopidogrel or a structurally similar compound).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) is typical.

-

Flow Rate: Approximately 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The characteristic transition for 2-Oxo clopidogrel is from the precursor ion (m/z) of approximately 338.0 to a product ion (m/z) of around 183.0.[7] These values may vary slightly depending on the instrument and conditions.

-

Synthesis of 2-Oxo clopidogrel

While 2-Oxo clopidogrel is primarily of interest as a metabolite, a scalable chemical synthesis is crucial for obtaining a reference standard for analytical and pharmacological studies. A one-pot procedure starting from clopidogrel has been developed.[6]

Experimental Protocol: Synthesis of (±)-2-Oxoclopidogrel

This protocol is adapted from Starr, J. T. et al. and should be performed by trained chemists in a suitable laboratory setting.[6]

Materials:

-

Clopidogrel

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyl borate [B(OMe)₃]

-

Hydrogen peroxide (H₂O₂) solution (35% w/w in H₂O)

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Dissolve clopidogrel (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

-

Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

After stirring for 45 minutes at -78°C, add DMPU or TMEDA (2.2 equivalents), followed by the dropwise addition of n-BuLi (2.2 equivalents).

-

Stir the mixture for 10 minutes, then add trimethyl borate (2.2 equivalents) at -60°C.

-

Allow the reaction mixture to slowly warm to 0°C over approximately 4.5 hours.

-

At 0°C, carefully add a solution of hydrogen peroxide (1.2 equivalents) and continue stirring for 45 minutes.

-

Quench the reaction by adding water and MTBE.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NH₄Cl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (±)-2-Oxoclopidogrel as a mixture of diastereomers.[6]

Conclusion

2-Oxo clopidogrel hydrochloride is a chemically fascinating and pharmacologically significant molecule. Its role as the key intermediate in the bioactivation of clopidogrel makes it a crucial subject of study for understanding the drug's efficacy and the variability in patient response. The information and protocols provided in this guide offer a solid foundation for researchers engaged in the synthesis, analysis, and metabolic investigation of this important compound. Further research into the stereoselective synthesis and pharmacological activity of the individual diastereomers of 2-Oxo clopidogrel will undoubtedly provide deeper insights into the complex metabolic journey of clopidogrel.

References

-

Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., Pascal, M., Herbert, J. M., Maffrand, J. P., & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288–1295. [Link]

- Starr, J. T., et al. (2008). A Scalable Synthesis of (±)-2-Oxoclopidogrel. Synlett, 2008(3), 467-469. DOI: 10.1055/s-2008-1032023.

-

Liu, Y., Li, C., Zhang, Y., Wang, Y., & Li, H. (2022). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Biomedical Research, 36(2), 109–119. [Link]

-

Kazui, M., Nishiya, Y., Ishizuka, T., Hagihara, K., Farid, N. A., Okazaki, O., Ikeda, T., & Kurihara, A. (2010). Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metabolism and Disposition, 38(1), 92–99. [Link]

-

Clarke, T. A., & Waskell, L. A. (2003). The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin. Drug Metabolism and Disposition, 31(1), 53–59. [Link]

-

Dansette, P. M., Rosi, J., Debernardi, J., Bertho, G., & Mansuy, D. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase-1 catalyzes the formation of a minor thiol metabolite isomer. Chemical Research in Toxicology, 25(2), 348–356. [Link]

-

PubChem. (n.d.). 2-Oxo-clopidogrel. Retrieved January 16, 2026, from [Link]

-

ChemBK. (2024, January 2). 2-Oxo-Clopidogrel. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Oxoclopidogrel (HMDB0013929). Retrieved January 16, 2026, from [Link]

-

Shimadzu. (n.d.). 2-Oxo-clopidogrel hydrochloride salt. Retrieved January 16, 2026, from [Link]

- Housheh, S., Al-Sakka, H., & Al-Khatib, S. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products.

- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Zhu, Y. (2023). Chemical synthesis of clopidogrel active metabolites and disulfide conjugate prodrugs. U.S.

- Zhu, Y., & Zhou, J. (2013). In vitro biotransformation studies of 2-oxo-clopidogrel: multiple thiolactone ring-opening pathways further attenuate prodrug activation. Chemical Research in Toxicology, 26(2), 179–190.

- Pereillo, J. M., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295.

- Savi, P., et al. (2000). Identification and biological activity of the active metabolite of clopidogrel. Thrombosis and Haemostasis, 84(5), 891-896.

-

ClinPGx. (n.d.). 2-oxo-clopidogrel. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Bioactivation of clopidogrel by P450s. Clo, clopidogrel; 2oxo,.... Retrieved January 16, 2026, from [Link]

Sources

- 1. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. ClinPGx [clinpgx.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 2-Oxo Clopidogrel Hydrochloride from Clopidogrel

Abstract

Clopidogrel is a cornerstone antiplatelet therapy, administered as a prodrug that necessitates metabolic activation to exert its therapeutic effect. The initial and rate-limiting step in this bioactivation cascade is the oxidation of clopidogrel to its intermediate metabolite, 2-oxo-clopidogrel. A comprehensive understanding of this transformation is paramount for researchers and drug development professionals aiming to navigate the complexities of its therapeutic window, inter-patient variability, and drug-drug interactions. This guide provides a detailed exploration of the enzymatic machinery, core mechanisms, and experimental methodologies pertinent to the formation of 2-oxo-clopidogrel, grounded in established scientific literature.

The Metabolic Crossroads of Clopidogrel

Upon oral administration, clopidogrel is rapidly absorbed and enters a complex metabolic network dominated by two competing pathways.[1] The vast majority, approximately 85%, of the absorbed clopidogrel dose is immediately shunted down an inactivation pathway.[2] This route is catalyzed by carboxylesterases (primarily CES1) that hydrolyze the methyl ester group of clopidogrel to form an inactive carboxylic acid derivative (clopidogrel carboxylic acid), which is then excreted.[3][4]

Concurrently, a smaller but therapeutically vital fraction (around 15%) of clopidogrel is directed toward the bioactivation pathway in the liver.[2] This two-step oxidative process is exclusively mediated by the cytochrome P450 (CYP) enzyme superfamily and is responsible for generating the ultimate active thiol metabolite that inhibits the platelet P2Y12 receptor.[1][5][6] The first and pivotal conversion in this active pathway is the formation of 2-oxo-clopidogrel.[7]

Caption: Overall metabolic fate of clopidogrel.

Core Mechanism: Cytochrome P450-Mediated Thiophene Ring Oxidation

The conversion of clopidogrel to 2-oxo-clopidogrel is a monooxygenation reaction catalyzed by CYP enzymes located within the endoplasmic reticulum of hepatocytes. The reaction involves the oxidation of the C2 position on the thiophene ring of the clopidogrel molecule, resulting in the formation of a thiolactone, which is the characteristic structure of 2-oxo-clopidogrel.[6][8]

While it is established that this is a P450-dependent process, the specific isoenzymes involved and their relative contributions have been a subject of considerable research and debate.[1][5] Multiple in vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have implicated several isoforms in this initial oxidative step.

Caption: Chemical transformation of clopidogrel.

Key CYP Isoenzymes Implicated:

The evidence for the involvement of specific CYP enzymes is varied and sometimes conflicting, likely due to differences in in vitro test systems and experimental conditions.[3][9]

-

CYP2C19: Numerous studies highlight CYP2C19 as a major enzyme in both the formation of 2-oxo-clopidogrel and its subsequent conversion to the active metabolite.[1][2] The clinical significance of this enzyme is underscored by the well-documented impact of CYP2C19 genetic polymorphisms on patient response to clopidogrel.[1]

-

CYP3A4/5: As the most abundant P450s in the human liver, CYP3A4 and CYP3A5 are significant contributors to the metabolism of many drugs. Several studies suggest a primary role for CYP3A4/5 in clopidogrel's activation.[10] Some research even posits that CYP3A4/5 is the predominant enzyme, with CYP2C19 playing a more minor role.[10][11]

-

CYP1A2 and CYP2B6: There is a general consensus among in vitro studies regarding the involvement of both CYP1A2 and CYP2B6 in the conversion of clopidogrel to 2-oxo-clopidogrel.[2][3][9]

Table 1: Summary of In Vitro Evidence for CYP Enzyme Involvement in 2-Oxo-clopidogrel Formation

| CYP Isoenzyme | Reported Contribution | Supporting References |

| CYP2C19 | Substantial/Major | [1],[2] |

| CYP3A4/5 | Major/Predominant | ,[11],[10] |

| CYP1A2 | Contributory | [3],[2],[9] |

| CYP2B6 | Contributory | [3],[2],[9] |

| CYP2C9 | Minor/Conflicting | [1],[5] |

Experimental Workflows for Mechanistic Investigation

Investigating the formation of 2-oxo-clopidogrel requires a robust experimental design that combines appropriate biological systems with highly sensitive analytical techniques. The inherent instability of 2-oxo-clopidogrel in biological matrices is a critical challenge that must be addressed throughout the workflow.[12][13]

Caption: Experimental workflow for in vitro analysis.

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLM)

-

Causality & Rationale: HLM contains a full complement of hepatic CYP enzymes, providing a physiologically relevant system to study the overall rate of 2-oxo-clopidogrel formation and to perform enzyme inhibition studies. This protocol serves as a self-validating system by comparing metabolic activity in the presence and absence of the essential CYP cofactor, NADPH.

-

Methodology:

-

Preparation: Thaw pooled HLM (e.g., 20 mg/mL stock) on ice. Prepare a reaction mixture in a phosphate buffer (e.g., 100 mM, pH 7.4) containing MgCl₂.

-

Pre-incubation: Add HLM to the reaction buffer to a final protein concentration of 0.2-0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiation: Initiate the reaction by adding clopidogrel (dissolved in a minimal amount of organic solvent like acetonitrile) to a final concentration of 1-10 µM. For a negative control, omit the NADPH cofactor.

-

Cofactor Addition: Add the NADPH regenerating system or a final concentration of 1 mM NADPH to start the enzymatic reaction.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). This step simultaneously precipitates proteins and quenches the reaction.

-

Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for immediate LC-MS/MS analysis.

-

Protocol 2: Bioanalytical Quantification by LC-MS/MS

-

Causality & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to distinguish and quantify clopidogrel and its metabolites from the complex biological matrix.[14][15] Given the known instability of 2-oxo-clopidogrel, a rapid, validated method is crucial for data integrity.[13][16]

-

Methodology:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from ~5-10% B to 95% B over 3-5 minutes to elute the analytes.

-

Flow Rate: 0.4-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Clopidogrel: Q1 -> Q3 (e.g., m/z 322.1 -> 212.0)

-

2-Oxo-clopidogrel: Q1 -> Q3 (e.g., m/z 338.1 -> 212.0)

-

Internal Standard: Monitor the specific transition for the chosen standard.

-

-

-

Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and especially stability. Stability tests should include bench-top, freeze-thaw, and long-term storage evaluations to account for the lability of 2-oxo-clopidogrel.[13][15]

-

Table 2: Representative Stability Data for 2-Oxo-clopidogrel in Human Plasma

| Storage Condition | Duration | Analyte | Stability Assessment (% of Initial Concentration) | Reference |

| Room Temperature | 6 hours | 2-Oxo-clopidogrel | >25% decrease (Unstable) | [12] |

| Room Temperature | 8 hours | 2-Oxo-clopidogrel | Bias > -15% (Unstable) | [15] |

| Freeze-Thaw Cycles | 3 Cycles | 2-Oxo-clopidogrel | Stable (Bias within ±15%) | [15] |

| Long-Term (-80°C) | 45 Days | 2-Oxo-clopidogrel | Stable (Bias within ±15%) | [15] |

Data adapted from published studies. The instability at room temperature highlights the critical need for rapid sample processing or immediate freezing.

Key Factors Influencing 2-Oxo-clopidogrel Formation

The rate and extent of 2-oxo-clopidogrel formation are highly variable among individuals, which is a primary cause of the observed variability in antiplatelet response.

-

Pharmacogenetics: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, are a major determinant of clopidogrel metabolism.[1] Individuals carrying reduced-function alleles (e.g., CYP2C19*2, *3) are classified as "poor metabolizers." They exhibit significantly lower rates of 2-oxo-clopidogrel formation, leading to reduced levels of the active metabolite, diminished platelet inhibition, and an increased risk of adverse cardiovascular events.[1][2]

-

Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce the key metabolizing enzymes can significantly alter 2-oxo-clopidogrel exposure. For instance, potent CYP2C19 inhibitors (like the proton-pump inhibitors omeprazole and esomeprazole) can decrease the formation of 2-oxo-clopidogrel, potentially reducing the efficacy of the drug.[10] Conversely, CYP3A4 inhibitors like certain statins (atorvastatin) or grapefruit juice have also been shown to impact clopidogrel activation, further supporting the role of this enzyme.[10]

Conclusion

The formation of 2-oxo-clopidogrel is a critical, P450-dependent oxidative step that gates the entry of clopidogrel into its bioactivation pathway. This conversion is catalyzed by a consortium of CYP enzymes, with CYP2C19 and CYP3A4/5 being the most clinically relevant contributors. The inherent instability of the 2-oxo metabolite presents significant bioanalytical challenges, demanding rapid and validated protocols for accurate study. For professionals in drug development and clinical research, a deep mechanistic understanding of this step is essential for interpreting pharmacokinetic data, predicting drug interactions, and advancing strategies to overcome the wide inter-individual response variability that characterizes clopidogrel therapy.

References

-

Small Molecule Pathway Database (SMPDB). (n.d.). Clopidogrel Metabolism Pathway. Retrieved from [Link]

-

Scott, S. A., Sangkuhl, K., Stein, C. M., Hulot, J. S., Mega, J. L., Roden, D. M., Klein, T. E., & Sabatine, M. S. (2013). Clinical Pharmacogenetics Implementation Consortium guidelines for CYP2C19 genotype and clopidogrel therapy: 2013 update. Clinical pharmacology and therapeutics, 94(3), 317–323. Available at: [Link]

-

PharmGKB. (n.d.). Clopidogrel Pathway, Pharmacokinetics. Retrieved from [Link]

-

Gisbert, J. P. (2011). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. British journal of clinical pharmacology, 72(5), 849–851. Available at: [Link]

-

Clarke, T. A., & Waskell, L. A. (2003). The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin. Drug metabolism and disposition: the biological fate of chemicals, 31(1), 53–59. Available at: [Link]

-

Meyer, M., Modun, D., & Musso, G. (2021). Clopidogrel's main metabolic pathways and excretion processes implemented in PK-Sim®. ResearchGate. Available at: [Link]

-

Dansette, P. M., Libraire, J., Levent, D., Hessani, A., Pudzianowski, A., & Mansuy, D. (2011). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. Chemical research in toxicology, 24(3), 348–356. Available at: [Link]

-

Desta, Z., Gammal, R. S., Gong, L., Whirl-Carrillo, M., Gaur, A. H., Sukasem, C., Hockings, J., Myers, A., Swart, M., Tyndale, R. F., Masimirembwa, C., & Flockhart, D. A. (2016). Implications of Inter-Individual Differences in Clopidogrel Metabolism, with Focus on Pharmacogenetics. MDPI. Available at: [Link]

-

Gisbert, J. P. (2011). Metabolic activation of clopidogrel: In vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. ResearchGate. Available at: [Link]

-

Langaee, T. Y., & Clarke, T. (2016). The Metabolism of Clopidogrel: CYP2C19 is a Minor Pathway. ResearchGate. Available at: [Link]

-

Langaee, T. Y., & Clarke, T. (2017). The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway. Clinical pharmacology in drug development, 6(1), 101–107. Available at: [Link]

-

J, K., & S, A. (2018). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Taylor & Francis Online. Available at: [Link]

-

Zhu, Y., & Zhou, J. (2012). Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation. ACS medicinal chemistry letters, 3(11), 949–954. Available at: [Link]

-

Ferri, J., Hebeiss, C., & Gais, H. J. (2009). A Scalable Synthesis of (±)-2-Oxoclopidogrel. Thieme Connect. Available at: [Link]

-

El-Enany, N., Abdelal, A., Belal, F., & El-Anwar, F. (2013). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Journal of analytical methods in chemistry, 2013, 160398. Available at: [Link]

-

Kavitha, J. (2018). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Semantic Scholar. Available at: [Link]

-

Lyngby, J. G., Court, M. H., & Lee, P. M. (2017). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. Journal of veterinary cardiology : the official journal of the European Society of Veterinary Cardiology, 19(4), 384–395. Available at: [Link]

-

Kumar, P., & Kumar, S. (2023). A Review of Analytical Methods for Clopidogrel Bisulfate. Asian Journal of Pharmaceutical Analysis, 13(4), 231-236. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Oxoclopidogrel (HMDB0013929). Retrieved from [Link]

-

Jarrar, M., & Jarrar, Y. (2021). Activation and mechanism of action of clopidogrel. ResearchGate. Available at: [Link]

-

Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., & Li, H. (2017). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of clinical pharmacy and therapeutics, 42(4), 454–461. Available at: [Link]

-

Zhu, Y. (2023). Chemical synthesis of clopidogrel active metabolites and disulfide conjugate prodrugs. U.S. Patent No. 11,642,335 B2. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]

- Sanofi-Aventis. (2013). (7aS, 2'S)-2-Oxoclopidogrel as anti-thrombotic compound. European Patent No. EP2540729A1.

-

Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]

-

Erum, S., et al. (2019). Stability of 2-oxo-clopidogrel in human plasma. ResearchGate. Available at: [Link]

-

Dansette, P. M., et al. (2012). Bioactivation of clopidogrel by P450s. ResearchGate. Available at: [Link]

- Tao, L. (2021). Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin. European Patent No. EP3766493A1.

-

Zhu, Y., & Zhou, J. (2013). In Vitro Biotransformation Studies of 2-Oxo-clopidogrel: Multiple Thiolactone Ring-Opening Pathways Further Attenuate Prodrug Activation. Chemical Research in Toxicology, 26(1), 179–190. Available at: [Link]

Sources

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of 2-Oxo clopidogrel in the Metabolic Activation of Clopidogrel

Abstract

Clopidogrel, a cornerstone antiplatelet therapy, is administered as an inactive prodrug. Its therapeutic efficacy is entirely dependent on a complex, two-step metabolic activation process within the liver. This guide provides a detailed examination of the pivotal role of 2-Oxo clopidogrel, the key intermediate metabolite formed in the initial oxidative step. We will explore the enzymatic pathways governing its formation and subsequent conversion to the active thiol metabolite, the analytical methodologies for its quantification, and the profound clinical implications of this metabolic cascade, particularly in the context of pharmacogenomics and drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of clopidogrel's bioactivation.

Introduction: The Clinical Imperative for Understanding Clopidogrel Metabolism

Clopidogrel is a thienopyridine-class antiplatelet agent widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral arterial disease.[1] Its mechanism of action involves the irreversible inhibition of the P2Y12 purinergic receptor on platelets, which is crucial for adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] However, clopidogrel itself is inactive in vitro and requires hepatic biotransformation to exert its therapeutic effect.[1][3][4] This metabolic dependency introduces significant inter-individual variability in patient response, a phenomenon that has been a major focus of clinical and pharmacological research.[5] A thorough understanding of the metabolic pathway, and specifically the role of its intermediates, is therefore critical for optimizing therapy and developing next-generation antiplatelet agents.

The Two-Step Bioactivation of Clopidogrel: A Central Role for 2-Oxo clopidogrel

Following oral administration, clopidogrel is rapidly absorbed from the intestine.[2][6] A substantial portion, approximately 85%, is immediately hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, representing a major metabolic diversion.[2][5] The remaining 15% of the absorbed clopidogrel is available for the crucial two-step oxidative process in the liver that leads to its activation.[7]

Step 1: Formation of 2-Oxo clopidogrel

The initial and rate-limiting step in the bioactivation of clopidogrel is its oxidation to the thiolactone intermediate, 2-Oxo clopidogrel.[8][9][10] This reaction is catalyzed by several cytochrome P450 (CYP) isoenzymes located in the endoplasmic reticulum of hepatocytes. While multiple CYP enzymes have been implicated, there is a consensus that CYP1A2, CYP2B6, and CYP2C19 are significantly involved in this primary conversion.[5][11] The relative contributions of these enzymes can vary, and some studies also suggest a role for CYP3A4.[2][12] The formation of 2-Oxo clopidogrel is an essential prerequisite for the subsequent generation of the active metabolite.[3][4][13]

Step 2: Conversion of 2-Oxo clopidogrel to the Active Thiol Metabolite

Once formed, 2-Oxo clopidogrel is further metabolized to the highly unstable but pharmacologically active thiol metabolite.[1][9] This second oxidative step involves the opening of the thiolactone ring and is also mediated by a consortium of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5.[2][14] The active thiol metabolite contains a reactive sulfhydryl group that forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.[1][2]

Visualizing the Metabolic Pathway

The metabolic journey of clopidogrel from an inactive prodrug to its active form is a critical process to visualize for a comprehensive understanding.

Caption: Metabolic activation pathway of clopidogrel.

The Enzymology of 2-Oxo clopidogrel Formation and Conversion

The enzymatic conversion of clopidogrel is a subject of considerable research, with some debate surrounding the precise contribution of each CYP isozyme. This variability has significant clinical implications, particularly concerning genetic polymorphisms and drug-drug interactions.

Key Enzymes in Clopidogrel Metabolism

| Metabolic Step | Primary Enzymes Involved | Secondary/Contributing Enzymes |

| Clopidogrel → 2-Oxo clopidogrel | CYP2C19, CYP1A2, CYP2B6 | CYP3A4 |

| 2-Oxo clopidogrel → Active Thiol Metabolite | CYP3A4, CYP2B6, CYP2C19 | CYP2C9 |

Data synthesized from multiple sources.[2][5][15][16][17]

The Critical Role of CYP2C19:

CYP2C19 is widely considered a key enzyme in both oxidative steps of clopidogrel's activation.[2][15][18] Its importance is underscored by the well-documented impact of CYP2C19 genetic polymorphisms on clopidogrel's efficacy. Individuals with loss-of-function alleles for CYP2C19 are classified as "poor metabolizers" and exhibit reduced formation of the active metabolite, leading to diminished antiplatelet effects and an increased risk of adverse cardiovascular events.[18][19][20] Conversely, "ultra-rapid metabolizers" with gain-of-function alleles may have a heightened antiplatelet response and an increased risk of bleeding.[7][21]

The Contribution of Other CYP Isozymes:

While CYP2C19 is critical, other enzymes play significant roles. CYP3A4 and CYP3A5 are major contributors to the second step of activation and are also implicated in the initial conversion.[14][22] The involvement of multiple enzymes suggests a degree of redundancy in the pathway, which may partially compensate for deficiencies in a single enzyme. However, this also creates a broader potential for drug-drug interactions, as many medications are substrates, inhibitors, or inducers of these CYP enzymes.[12]

Experimental Protocols for the Study of 2-Oxo clopidogrel

The study of 2-Oxo clopidogrel requires robust analytical methods due to its nature as an intermediate metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices.[23][24][25]

Protocol: Quantification of 2-Oxo clopidogrel in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow based on established methodologies.[23][24][26]

1. Sample Preparation (Liquid-Liquid Extraction): a. Thaw frozen human plasma samples at room temperature. b. To a 200 µL aliquot of plasma in a microcentrifuge tube, add an internal standard solution. c. Vortex the sample for 30 seconds to ensure thorough mixing. d. Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. e. Vortex vigorously for 3 minutes to facilitate the transfer of the analyte to the organic phase. f. Centrifuge at 4000 rpm for 10 minutes to achieve phase separation. g. Carefully transfer the upper organic layer to a clean tube. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Separation: a. Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm). b. Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and deionized water containing 0.1% formic acid. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL.

3. Mass Spectrometric Detection: a. Instrument: Triple quadrupole mass spectrometer. b. Ionization Mode: Positive electrospray ionization (ESI+). c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-Oxo clopidogrel and the internal standard.

4. Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Quantify the concentration of 2-Oxo clopidogrel in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow Visualization

Caption: LC-MS/MS workflow for 2-Oxo clopidogrel.

Clinical and Drug Development Implications

The central role of 2-Oxo clopidogrel in the bioactivation of clopidogrel has several critical implications for both clinical practice and drug development.

-

Pharmacogenomic Testing: The significant impact of CYP2C19 genotype on clopidogrel metabolism highlights the clinical utility of pharmacogenomic testing to identify patients who may be poor or ultra-rapid metabolizers, allowing for personalized antiplatelet therapy.[18][19]

-

Drug-Drug Interactions: Co-administration of clopidogrel with strong inhibitors or inducers of the involved CYP enzymes (e.g., certain proton pump inhibitors, azole antifungals) can significantly alter the formation of 2-Oxo clopidogrel and the active metabolite, potentially leading to therapeutic failure or increased bleeding risk.[12][16]

-

Development of Novel Antiplatelet Agents: The metabolic liabilities of clopidogrel have driven the development of newer P2Y12 inhibitors (e.g., prasugrel, ticagrelor) with more predictable metabolic pathways and less susceptibility to genetic polymorphisms.[7]

-

Therapeutic Drug Monitoring: While not routinely performed, the quantification of clopidogrel metabolites, including 2-Oxo clopidogrel, can be a valuable tool in clinical research to investigate cases of clopidogrel resistance or adverse events.

Conclusion

2-Oxo clopidogrel is not merely a transient molecule but a lynchpin in the metabolic activation of clopidogrel. Its formation represents the committed step towards generating the active antiplatelet agent. A comprehensive understanding of the enzymology of its formation and subsequent conversion, the analytical techniques for its measurement, and the clinical factors that influence its plasma concentrations are paramount for the safe and effective use of clopidogrel. For drug development professionals, the story of 2-Oxo clopidogrel serves as a compelling case study on the importance of thoroughly characterizing metabolic pathways to anticipate sources of therapeutic variability and to design superior therapeutic agents.

References

-

Clopidogrel Metabolism Pathway - SMPDB. (URL: [Link])

-

Clopidogrel pathway - PMC - NIH. (URL: [Link])

-

Clopidogrel Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - NIH. (URL: [Link])

-

The Metabolism of Clopidogrel: CYP2C19 is a Minor Pathway - ResearchGate. (URL: [Link])

-

Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI - NIH. (URL: [Link])

-

Identification and Biological Activity of the Active Metabolite of Clopidogrel - Who we serve. (URL: [Link])

-

Pathways of clopidogrel metabolism. Evidence for the enzymes involved... - ResearchGate. (URL: [Link])

-

The metabolic pathway of clopidogrel and its targeted receptor.... - ResearchGate. (URL: [Link])

-

CYP2C19 genetic variation and individualized clopidogrel prescription in a cardiology clinic. (URL: [Link])

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC - NIH. (URL: [Link])

-

Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives - MDPI. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC - PubMed Central. (URL: [Link])

-

Clopidogrel, CYP2C19 and proton pump inhibitors: What we know and what it means - Ovid. (URL: [Link])

-

Clinical Utility of CYP2C19 Genotyping to Guide Antiplatelet Therapy in Patients With an Acute Coronary Syndrome or Undergoing Percutaneous Coronary Intervention | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (URL: [Link])

-

The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed. (URL: [Link])

-

Fig. 1 Metabolic pathways of clopidogrel and derivatization of... - ResearchGate. (URL: [Link])

-

Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed. (URL: [Link])

-

Metabolic activation of clopidogrel: In vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - ResearchGate. (URL: [Link])

-

POPULATION PHARMACOKINETICS OF 2-OXO-CLOPIDOGREL IN PATIENTS WITH ACUTE CORONARY SYNDROME - ResearchGate. (URL: [Link])

-

clinical pharmacology and biopharmaceutics review(s) - accessdata.fda.gov. (URL: [Link])

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed. (URL: [Link])

-

Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) - Human Metabolome Database. (URL: [Link])

-

CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS - Nova Science Publishers. (URL: [Link])

-

(PDF) POPULATION PHARMACOKINETICS OF 2-OXO-CLOPIDOGREL IN PATIENTS WITH ACUTE CORONARY SYNDROME - ResearchGate. (URL: [Link])

-

Structure and stereochemistry of the active metabolite of clopidogrel - PubMed. (URL: [Link])

-

A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - Taylor & Francis Online. (URL: [Link])

-

2-oxo-clopidogrel - ClinPGx. (URL: [Link])

- EP2540729A1 - (7aS, 2'S)

-

Clopidogrel - StatPearls - NCBI Bookshelf. (URL: [Link])

-

2-Oxo-clopidogrel | C16H16ClNO3S | CID 56848893 - PubChem. (URL: [Link])

-

Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed. (URL: [Link])

-

Structure and stereochemistry of the active metabolite of clopidogrel - ResearchGate. (URL: [Link])

-

Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in - Journal of Biomedical Research. (URL: [Link])

Sources

- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: Showing metabocard for 2-Oxoclopidogrel (HMDB0013929) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Oxo Clopidogrel Hydrochloride (Mixture of DiastereoMers) | 1219432-42-4 [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. novapublishers.com [novapublishers.com]

- 18. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CYP2C19 genetic variation and individualized clopidogrel prescription in a cardiology clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of an LC-MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Pharmacological Activity of 2-Oxo-clopidogrel Hydrochloride

Abstract

Clopidogrel is a cornerstone antiplatelet therapy, yet its efficacy is entirely dependent on a complex in vivo bioactivation process. A critical, yet often misunderstood, component of this pathway is the intermediate metabolite, 2-Oxo-clopidogrel. This technical guide provides an in-depth exploration of the in vitro pharmacology of 2-Oxo-clopidogrel hydrochloride. Critically, this guide clarifies that 2-Oxo-clopidogrel is itself an inactive precursor with no direct antiplatelet activity.[1][2] Its in vitro relevance is exclusively centered on its role as a substrate for the final metabolic step that yields the active thiol metabolite. We will dissect the nuances of its metabolic conversion, address its inherent instability, and provide detailed, field-proven protocols for the key in vitro assays essential for studying its conversion and the ultimate inhibitory effects on the P2Y12 receptor.

Introduction: The Central Role of a Transient Intermediate

Clopidogrel is administered as an inactive prodrug that requires a two-step oxidative metabolism process in the liver to exert its therapeutic effect.[3][4] The first step involves cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, which convert the parent drug into 2-Oxo-clopidogrel.[5] This intermediate is then further metabolized by a range of CYP enzymes (including CYP2C19, CYP2B6, CYP2C9, and CYP3A4) to form the highly reactive thiol metabolite.[3][6] It is this active metabolite, not clopidogrel or 2-Oxo-clopidogrel, that irreversibly binds to the platelet P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation.[1][3]

Therefore, the direct pharmacological activity of 2-Oxo-clopidogrel in vitro is negligible. Its significance lies in its mandatory role as the substrate for the second, rate-limiting bioactivation step. Understanding the kinetics and enzymatic pathways of its conversion is paramount for several key research areas:

-

Drug-Drug Interaction (DDI) Studies: Assessing how co-administered drugs inhibit or induce the specific CYP enzymes responsible for converting 2-Oxo-clopidogrel to its active form.

-

Pharmacogenomics: Investigating the impact of genetic polymorphisms in CYP enzymes (e.g., CYP2C19 loss-of-function alleles) on the efficiency of this conversion step, which is a major determinant of clopidogrel response variability.[3]

-

Development of Novel Antiplatelet Agents: Using the clopidogrel pathway as a benchmark for designing new P2Y12 inhibitors with improved metabolic profiles.

A significant challenge in studying 2-Oxo-clopidogrel is its inherent instability in biological matrices like plasma, which necessitates careful handling and storage protocols to ensure data integrity.[7][8][9][10]

The Clopidogrel Bioactivation Pathway: A Closer Look

The metabolic journey from clopidogrel to its active form is a tale of two competing pathways. While approximately 85% of an oral clopidogrel dose is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative, the remaining 15% enters the crucial two-step oxidative pathway that leads to platelet inhibition.[3][11]

dot graph "Clopidogrel_Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Clopidogrel [label="Clopidogrel (Prodrug)", fillcolor="#FFFFFF", fontcolor="#202124"]; CES1_Pathway [label="Inactive Carboxylic\nAcid Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; TwoOxo [label="2-Oxo-clopidogrel\n(Inactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveMetabolite [label="Active Thiol Metabolite\n(CAM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12 Receptor\n(on Platelet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Platelet Inhibition", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=octagon];

// Edges Clopidogrel -> CES1_Pathway [label="~85%\nCES1", color="#EA4335"]; Clopidogrel -> TwoOxo [label="~15%\nCYP2C19, CYP1A2,\nCYP2B6", color="#202124"]; TwoOxo -> ActiveMetabolite [label="CYP2C19, CYP2C9,\nCYP3A4, CYP2B6", color="#202124"]; ActiveMetabolite -> P2Y12 [label="Irreversible\nBinding", style=dashed, color="#4285F4"]; P2Y12 -> Inhibition [label="Blocks ADP\nSignaling", style=dashed, color="#5F6368"]; } caption: "Clopidogrel's dual metabolic pathways."

Causality Behind the Pathway:

-

The Esterase Sink: The high efficiency of CES1 creates a metabolic "sink," shunting the majority of clopidogrel away from the bioactivation pathway.[12][13] This explains why only a small fraction of the parent drug becomes therapeutically active. Genetic variations or inhibitors of CES1 can paradoxically increase the formation of the active metabolite by redirecting more clopidogrel toward the CYP pathway.[12][14][15]

-

Two-Step Oxidation: The requirement for two separate CYP-mediated steps introduces multiple points of potential variability. A genetic deficiency in an enzyme critical for the first step (e.g., CYP2C19) will reduce the available 2-Oxo-clopidogrel substrate for the second step, thereby diminishing the final concentration of the active metabolite.[3]

Core In Vitro Methodologies

To assess the "pharmacological activity" of 2-Oxo-clopidogrel, one must design experiments that either: a) Quantify its conversion to the active thiol metabolite. b) Measure the downstream antiplatelet effects after this conversion has occurred.

The following section details the essential in vitro systems and assays.

In Vitro Metabolism: Generating the Active Metabolite

The foundational experiment requires an enzymatic system capable of performing the second oxidative step. Human Liver Microsomes (HLM) are the gold standard for this purpose.

Experimental Protocol: Conversion of 2-Oxo-clopidogrel in HLM

-

Objective: To quantify the formation of the clopidogrel active metabolite (CAM) from its precursor, 2-Oxo-clopidogrel.

-

Materials:

-

2-Oxo-clopidogrel hydrochloride standard

-

Pooled Human Liver Microsomes (HLM), protein concentration pre-determined

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Derivatizing agent: 2-bromo-3'-methoxyacetophenone (BMAP) to stabilize the highly reactive CAM by forming a stable derivative (CAMD).[8][9]

-

Acetonitrile (ACN) with internal standard (e.g., deuterated clopidogrel) for protein precipitation.

-

LC-MS/MS system for quantification.

-

-

Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Aliquot the master mix into microcentrifuge tubes and pre-warm at 37°C for 5 minutes.

-

Add HLM to each tube to a final concentration of 0.5-1.0 mg/mL.

-

Initiate the reaction by adding 2-Oxo-clopidogrel (e.g., final concentration of 1-10 µM). Vortex gently.

-

Incubate at 37°C in a shaking water bath. Time points (e.g., 0, 5, 15, 30, 60 minutes) are crucial for kinetic analysis.

-

Stop the reaction: At each time point, add an aliquot of the reaction mixture to a tube containing ice-cold ACN with the internal standard and the BMAP derivatizing agent. This simultaneously precipitates proteins and stabilizes the newly formed CAM.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the concentration of the stabilized CAM derivative (CAMD) against a standard curve.

-

-

Self-Validating Controls:

-

Negative Control (-NADPH): A reaction mixture without the NADPH regenerating system. This is critical to ensure the observed conversion is P450-dependent and not due to non-enzymatic degradation.[16]

-

Negative Control (-HLM): A reaction mixture without microsomes to check for substrate stability and non-enzymatic conversion in the buffer system.

-

Time Zero Control: Stop the reaction immediately after adding the substrate to establish a baseline.

-

Measuring Downstream Antiplatelet Activity

Once the active metabolite is generated, its effect on platelet function can be measured. The most common and functionally relevant assays are Light Transmission Aggregometry (LTA) and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.

LTA is considered the historical gold standard for measuring platelet aggregation.[17][18] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Protocol: LTA for P2Y12 Inhibition

-

Objective: To measure the inhibition of ADP-induced platelet aggregation by the in vitro-generated active metabolite of clopidogrel.

-

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.[19]

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), prepared by differential centrifugation.[17][19]

-

Adenosine Diphosphate (ADP) as the platelet agonist.

-

Light Transmission Aggregometer.

-

Supernatant from the HLM reaction (from section 3.1) containing the active metabolite.

-

-

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.[19]

-

Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[17]

-

Assay: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add a specific volume of the HLM reaction supernatant (containing the active metabolite) or a vehicle control (supernatant from a -HLM reaction). Incubate for a defined period (e.g., 2-5 minutes). c. Add ADP to induce aggregation (a final concentration of 5-20 µM is typical).[18] d. Record the change in light transmission for 5-10 minutes.

-

-

Data Interpretation: The primary endpoint is the maximal aggregation percentage. A significant reduction in maximal aggregation in the presence of the active metabolite-containing supernatant compared to the vehicle control indicates P2Y12 inhibition.

-

Causality and Insights:

-

Why ADP? ADP is the natural ligand for the P2Y12 receptor, making it the most physiologically relevant agonist for this assay.[3]

-

Why Citrate? Citrate acts as an anticoagulant by chelating calcium, which is essential for the coagulation cascade but allows for agonist-induced platelet aggregation to be studied in isolation.

-

Stirring is Critical: Platelets must be in close proximity to aggregate. The constant stirring ensures cell-to-cell contact after the agonist is added.[19]

-

The VASP assay is a highly specific flow cytometry-based method for assessing the activation state of the P2Y12 receptor.[20][21] P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Conversely, inhibition of the P2Y12 receptor (by clopidogrel's active metabolite) prevents this dephosphorylation.[22][23]

dot graph "VASP_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Whole Blood Sample", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; tube1 [label="Tube 1:\nIncubate with PGE1", fillcolor="#FBBC05", fontcolor="#202124"]; tube2 [label="Tube 2:\nIncubate with PGE1 + ADP", fillcolor="#FBBC05", fontcolor="#202124"]; fix [label="Fix & Permeabilize Cells", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; stain [label="Stain with Anti-VASP-P\nand Platelet Marker (e.g., CD61)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow [label="Acquire on Flow Cytometer", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate Platelet\nReactivity Index (PRI)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> {tube1, tube2} [color="#202124"]; tube1 -> fix [color="#202124"]; tube2 -> fix [color="#202124"]; fix -> stain [color="#202124"]; stain -> flow [color="#202124"]; flow -> analyze [color="#202124"]; } caption: "Workflow for the VASP phosphorylation assay."

Experimental Protocol: VASP Assay

-

Objective: To quantify P2Y12 receptor inhibition by measuring the phosphorylation state of VASP in platelets.

-

Materials:

-

Citrated whole blood.

-

Supernatant from the HLM reaction (from section 3.1) containing the active metabolite.

-

Commercial VASP assay kit (e.g., from Stago/Biocytex), which includes Prostaglandin E1 (PGE1), ADP, fixation/permeabilization reagents, and a fluorescently-labeled primary antibody against phosphorylated VASP (VASP-P).[23][24]

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate whole blood samples with the HLM supernatant (containing active metabolite) or a vehicle control.

-

Following the kit manufacturer's protocol, typically two aliquots of the blood are prepared.[23]

-

Tube A (PGE1 only): Blood is incubated with PGE1. PGE1 stimulates adenylyl cyclase, leading to high levels of VASP phosphorylation. This represents the maximal phosphorylation state (minimal P2Y12 activity).

-

Tube B (PGE1 + ADP): Blood is incubated with both PGE1 and ADP. In uninhibited samples, ADP acting via P2Y12 will counteract the PGE1 effect, leading to low VASP phosphorylation.

-

-

After incubation, cells are fixed and permeabilized.

-

Add the fluorescently-labeled anti-VASP-P antibody.

-

Analyze the samples on a flow cytometer, gating on the platelet population.

-

-

Data Interpretation: The Mean Fluorescence Intensity (MFI) of the VASP-P signal is measured for both tubes. The Platelet Reactivity Index (PRI) is calculated using the formula:

-

PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100

-

A low PRI indicates significant P2Y12 inhibition (ADP is unable to reduce VASP phosphorylation), while a high PRI indicates poor inhibition.[20]

-

-

Trustworthiness and Expertise: The VASP assay is considered more specific to the P2Y12 pathway than LTA because the PGE1/ADP challenge directly interrogates the adenylyl cyclase signaling cascade regulated by this receptor.[21][24] It is less susceptible to variables that can affect aggregation in general.

Data Synthesis and Interpretation

To effectively compare the potency of different metabolic conditions or the impact of co-incubated drugs, quantitative data should be clearly summarized.

Table 1: Hypothetical In Vitro Conversion and Activity Data

| Condition | 2-Oxo-clopidogrel Conc. (µM) | CAM Formed (ng/mL) at 30 min | Max Aggregation (%) (vs. Vehicle) | VASP PRI (%) |

| Control (WT HLM) | 5 | 150.2 ± 12.5 | 25.4 ± 4.1 | 22.1 ± 3.5 |

| + CYP3A4 Inhibitor | 5 | 85.6 ± 9.8 | 55.8 ± 6.2 | 51.5 ± 5.9 |

| + CYP2C19 Inhibitor | 5 | 92.1 ± 11.2 | 51.3 ± 5.5 | 48.9 ± 6.1 |

| CYP2C19 Poor Metabolizer HLM | 5 | 65.3 ± 7.5 | 68.7 ± 7.0 | 65.4 ± 7.2 |

Data are presented as Mean ± SD. CAM: Clopidogrel Active Metabolite; PRI: Platelet Reactivity Index.

Interpretation of Table 1: This hypothetical data illustrates how inhibiting key enzymes (CYP3A4, CYP2C19) involved in the second metabolic step reduces the formation of the active metabolite (CAM). This directly translates into weaker pharmacological activity, as evidenced by higher platelet aggregation and a higher VASP PRI, indicating less P2Y12 inhibition. The use of HLM from a genotyped CYP2C19 poor metabolizer shows the most profound reduction in activity, underscoring the importance of this enzyme in the bioactivation of 2-Oxo-clopidogrel.[3]

Conclusion and Future Directions

The in vitro pharmacological assessment of 2-Oxo-clopidogrel hydrochloride is fundamentally an investigation of its metabolic fate. It is an inactive, unstable intermediate whose sole function is to serve as the precursor to the active thiol metabolite.[1][8] Robust in vitro studies, therefore, must focus on two core aspects: the accurate quantification of its conversion by hepatic enzyme systems and the subsequent measurement of the resulting P2Y12 inhibition using specific and reliable functional platelet assays.

Future research will continue to leverage these in vitro systems to explore the metabolic pathways of new thienopyridine derivatives, predict drug-drug interactions with greater accuracy, and further refine our understanding of the pharmacogenomic factors that dictate patient response to this critical class of antiplatelet agents.

References

-

Small Molecule Pathway Database. (n.d.). Clopidogrel Metabolism Pathway. SMPDB. Retrieved from [Link]

-

PharmGKB. (n.d.). Clopidogrel pathway. PMC - NIH. Retrieved from [Link]

-

Zhu, H. J., et al. (2013). Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation and mechanism of action of clopidogrel. Retrieved from [Link]

-

Dansette, P. M., et al. (2012). Cytochromes P450 Catalyze Both Steps of the Major Pathway of Clopidogrel Bioactivation, whereas Paraoxonase Catalyzes the Formation of a Minor Thiol Metabolite Isomer. Chemical Research in Toxicology. Retrieved from [Link]

-

Aleil, B., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. PubMed. Retrieved from [Link]

-

Dansette, P. M., et al. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The metabolic pathway of clopidogrel and its targeted receptor. Retrieved from [Link]

-

Zhu, H. J., et al. (2015). Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation. ResearchGate. Retrieved from [Link]

-

Lewis, J. P., et al. (2013). The functional G143E variant of carboxylesterase 1 is associated with increased clopidogrel active metabolite levels and greater clopidogrel response. NIH. Retrieved from [Link]

-

Nallani, S. C., et al. (2020). Inhibition of carboxylesterase-1 Alters Clopidogrel Metabolism and Disposition. PubMed. Retrieved from [Link]

-

Tang, M., et al. (2014). Carboxylesterase 1-mediated drug-drug interactions between clopidogrel and simvastatin. Drug Metabolism and Disposition. Retrieved from [Link]

-

Geisler, T., et al. (2020). Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. NIH. Retrieved from [Link]

-

Gryn, S. E., & Tyndale, R. F. (2011). Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1. NIH. Retrieved from [Link]

-

Gachet, C., et al. (2012). The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413. PubMed Central. Retrieved from [Link]

-

Moro-oka, Y., et al. (2014). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. PubMed Central. Retrieved from [Link]

-

Caplain, H., et al. (2011). CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. Nova Science Publishers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). PLAVIX clopidogrel bisulfate tablets. accessdata.fda.gov. Retrieved from [Link]

-

Stago. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. Retrieved from [Link]

-

Thoracic Key. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Retrieved from [Link]

-

Hechler, B., et al. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed. Retrieved from [Link]

-

Moskalensky, A. E., et al. (2020). Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor. NIH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Oxoclopidogrel (HMDB0013929). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and stereochemistry of the active metabolite of clopidogrel. Retrieved from [Link]

-

Hogan, D. F., et al. (2016). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. PMC - NIH. Retrieved from [Link]

-

Lee, J., et al. (2017). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. PMC - NIH. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Clopidogrel bioactivation in vitro. Retrieved from [Link]

-

Biocytex. (n.d.). VASP/P2Y12. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactivation of clopidogrel by P450s. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactivation of 2-oxoclopidogrel to the active metabolite of clopidogrel. Retrieved from [Link]

-

ResearchGate. (n.d.). Radioligand binding assays and functional assays. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro effects of P2Y12 receptor antagonists on platelet aggregation. Retrieved from [Link]

-

Nielsen, E. I., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. NIH. Retrieved from [Link]

-

UChicago Medicine Medical Laboratories. (n.d.). P2Y12 Inhibition Assay. Retrieved from [Link]

-

Java Clinical Research. (2011). How to Perform a Platelet Aggregation. YouTube. Retrieved from [Link]

-

Káplár, M., et al. (2021). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. PMC - PubMed Central. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. Retrieved from [Link]

-

ResearchGate. (n.d.). Plasma concentration-time profiles of 2-oxo-clopidogrel. Retrieved from [Link]

-

Swieringa, F., et al. (2019). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Taylor & Francis Online. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of 2-oxo-clopidogrel in human plasma. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. novapublishers.com [novapublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The functional G143E variant of carboxylesterase 1 is associated with increased clopidogrel active metabolite levels and greater clopidogrel response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboxylesterase 1-mediated drug-drug interactions between clopidogrel and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 20. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 23. biocytex.fr [biocytex.fr]

- 24. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

A Technical Guide to the Interaction of 2-Oxo Clopidogrel with Cytochrome P450 Enzymes

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug that necessitates metabolic activation to exert its therapeutic effect. This process is critically dependent on the cytochrome P450 (CYP) enzyme superfamily, with the formation of the key intermediate, 2-oxo-clopidogrel, representing a pivotal step. This technical guide provides an in-depth exploration of the intricate interactions between 2-oxo-clopidogrel and CYP450 enzymes. We will dissect the metabolic activation pathway, elucidate the roles of specific CYP isoforms, discuss the profound impact of pharmacogenetics, and detail established in vitro methodologies for investigating these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of clopidogrel's metabolism and the factors influencing its clinical efficacy.

Introduction: The Critical Role of Metabolic Activation

Clopidogrel is administered as an inactive prodrug. Following oral administration, a significant portion, approximately 85%, is hydrolyzed by esterases to an inactive carboxylic acid derivative[1][2]. The remaining 15% undergoes a two-step oxidative metabolism in the liver to form the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation[1][3]. The first of these oxidative steps is the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction catalyzed by CYP450 enzymes. The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite is also mediated by CYP enzymes[1][2]. The efficiency of this bioactivation process is a major determinant of clopidogrel's antiplatelet effect and is subject to significant interindividual variability.

The Cytochrome P450-Mediated Bioactivation of Clopidogrel

The conversion of clopidogrel to its active form is a sequential process, with 2-oxo-clopidogrel as the central intermediate. Understanding the CYP enzymes involved in each step is crucial for predicting drug efficacy and potential interactions.

Step 1: Formation of 2-Oxo-clopidogrel

The initial oxidation of the thiophene ring of clopidogrel to form 2-oxo-clopidogrel is a rate-limiting step in the activation pathway. Several CYP isoforms have been identified as contributors to this reaction. While there is some debate in the literature regarding the relative importance of each enzyme, a consensus points to the significant involvement of:

-

CYP2C19: This enzyme is widely recognized as a major contributor to the formation of 2-oxo-clopidogrel[1][4][5].

-

CYP1A2 and CYP2B6: In vitro studies have consistently shown that these enzymes are capable of metabolizing clopidogrel to its 2-oxo intermediate[1][6][7][8].

-